molecular formula C13H19N3O2 B6244216 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide CAS No. 2411305-19-4

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide

Cat. No.: B6244216
CAS No.: 2411305-19-4
M. Wt: 249.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of the oxadiazole ring structure.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The choice of solvents, temperature, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties.

Medicine: N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide has shown promise in medicinal research, particularly in the development of new drugs with anti-inflammatory, antibacterial, and antiviral activities.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and are known for their biological activities.

  • Amidoximes and isatoic anhydrides: These are common starting materials used in the synthesis of oxadiazole derivatives.

Uniqueness: N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the cyclohexyl and prop-2-enamide groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

2411305-19-4

Molecular Formula

C13H19N3O2

Molecular Weight

249.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.